molecular formula C9H10INO3 B1428550 Methyl 2-amino-5-iodo-4-methoxybenzoate CAS No. 1256958-34-5

Methyl 2-amino-5-iodo-4-methoxybenzoate

Cat. No. B1428550
M. Wt: 307.08 g/mol
InChI Key: RXHOMYWGIHJLDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-5-iodo-4-methoxybenzoate is a chemical compound with the molecular formula C9H10INO3 and a molecular weight of 307.09 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .


Molecular Structure Analysis

The InChI code for Methyl 2-amino-5-iodo-4-methoxybenzoate is 1S/C9H10INO3/c1-13-8-4-7 (11)5 (3-6 (8)10)9 (12)14-2/h3-4H,11H2,1-2H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Methyl 2-amino-5-iodo-4-methoxybenzoate is a solid substance . It has a molecular weight of 307.09 . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl 2-amino-5-iodo-4-methoxybenzoate and related compounds are used as intermediates in chemical synthesis. For example, methyl 4-amino-2-methoxybenzoate is synthesized from 4-amino-2-hydroxybenzoic acid, a process used in the preparation of amisulpride intermediates (Wang Yu, 2008).
  • Another application is in the industrial synthesis of metoclopramide, where methyl 4-amino-2-methoxybenzoate is prepared by methylation of p-aminosalicylic acid (M. Murakami et al., 1971).

Photostabilization and Photochemical Properties

  • Compounds like methyl 2-methoxybenzoate have been studied for their ability to generate and quench singlet molecular oxygen, a property useful in photostabilization and in understanding the degradation of photoprotected materials (A. Soltermann et al., 1995).

Antimicrobial and Antioxidant Applications

  • Derivatives of methyl 2-methoxybenzoate have been synthesized and evaluated for their antimicrobial and antioxidant activities. For example, compounds like 2-ethoxy-4-[(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl]-phenyl-4-methoxybenzoate have been studied for these properties (Hilal Medetalibeyoglu, 2021).

Pharmaceutical and Medicinal Chemistry

  • In pharmaceutical research, methyl 2-methoxybenzoate derivatives are often used in the synthesis of drugs and as ligands in receptor studies. They are integral in the development of novel drugs targeting specific receptors like serotonin 5-HT4 and dopamine D2 (D. Yang et al., 1997).

Material Science and Thermochemical Studies

  • The thermochemical properties of methyl methoxybenzoates have been studied, providing insights into their structural and thermochemical characteristics. These studies are important for understanding the stability and reactivity of these compounds in various applications (H. Flores et al., 2019).

Safety And Hazards

This compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H302, H315, H319, and H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

Future Directions

The future directions for Methyl 2-amino-5-iodo-4-methoxybenzoate are not specified in the sources I found. Given its use as an intermediate in organic synthesis, it’s likely that future research will continue to explore its utility in various chemical reactions .

properties

IUPAC Name

methyl 2-amino-5-iodo-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO3/c1-13-8-4-7(11)5(3-6(8)10)9(12)14-2/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHOMYWGIHJLDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)C(=O)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-5-iodo-4-methoxybenzoate

Synthesis routes and methods

Procedure details

Synthesized according to the method of reagent preparation 1 by N-iodosuccinimide iodination of methyl 2-amino-4-methoxybenzoate to give methyl 5-iodo-2-amino-4-methoxybenzoate then proceeding with step 1. 1H NMR (400 MHz, CDCl3): 8.97, (s, 1H), 8.75, 7.31 (s, 1H), 4.08 (s, 3H). GC-MS for C9H6ClIN2O: 319 (M+).
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
PA Haile, LN Casillas, BJ Votta, GZ Wang, AK Charnley… - 2019 - ACS Publications
RIP2 kinase has been identified as a key signal transduction partner in the NOD2 pathway contributing to a variety of human pathologies, including immune-mediated inflammatory …
Number of citations: 40 pubs.acs.org
JM Kelm, H Aruri, PR Nyalapatla… - Fused Pyrimidine-Based …, 2023 - Elsevier
… 6.1.73 to obtain methyl 2-amino-4-methoxybenzoate 6.1.74 which was then reacted with ICl for selective iodination to produce methyl 2-amino-5-iodo-4-methoxybenzoate 6.1.75. …
Number of citations: 2 www.sciencedirect.com
Y Bian, D Alem, F Beato, TL Hogenson… - Journal of medicinal …, 2022 - ACS Publications
Direct blockade of KRAS driver mutations in colorectal cancer (CRC) has been challenging. Targeting SOS1, a guanine nucleotide exchange factor, has arisen as an attractive …
Number of citations: 6 pubs.acs.org

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